molecular formula C12H15NSi B13694514 7-(Trimethylsilyl)quinoline

7-(Trimethylsilyl)quinoline

Cat. No.: B13694514
M. Wt: 201.34 g/mol
InChI Key: ZJTHSPYRNXLREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trimethylsilyl)quinoline is a synthetic organosilicon compound featuring a quinoline heterocycle functionalized at the 7-position with a trimethylsilyl (TMS) group. This modification combines the rich biological and photophysical properties of the quinoline scaffold with the unique steric and electronic characteristics of the silyl group. The TMS group is known for its significant steric bulk and chemical inertness, which can be strategically employed to shield reactive sites, alter the molecule's electronic distribution, and enhance volatility for analytical purposes such as gas chromatography and mass spectrometry . The incorporation of the TMS group can also increase the lipophilicity of the core quinoline structure, potentially influencing its bioavailability and interaction with biological targets. Quinoline derivatives are extensively investigated in medicinal and materials chemistry due to their wide spectrum of biological activities. The quinoline core is a privileged structure in drug discovery, known for its antimalarial, antibacterial, antifungal, and anticancer properties . Researchers can leverage the 7-(Trimethylsilyl)quinoline as a key synthetic intermediate or precursor. The trimethylsilyl group can act as a versatile handle in organic synthesis; it can serve as a protecting group for other functional transformations or be utilized in subsequent cross-coupling reactions to access more complex, diversely substituted quinoline architectures. Furthermore, functionalization of the quinoline ring is a recognized strategy for fine-tuning the cytotoxic and biological effects of these compounds, allowing for the exploration of new structure-activity relationships . This compound is intended for research applications only, including use as a standard in analytical development, a building block in synthetic organic chemistry, and a precursor in the development of new bioactive molecules or functional materials. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H15NSi

Molecular Weight

201.34 g/mol

IUPAC Name

trimethyl(quinolin-7-yl)silane

InChI

InChI=1S/C12H15NSi/c1-14(2,3)11-7-6-10-5-4-8-13-12(10)9-11/h4-9H,1-3H3

InChI Key

ZJTHSPYRNXLREO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=CC=N2)C=C1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 7 Trimethylsilyl Quinoline

Reactions at the Trimethylsilyl (B98337) Group

The bond between the aromatic carbon and the silicon atom is the most reactive site under many conditions, primarily serving as a synthetic handle for further functionalization.

The most prominent reaction involving the trimethylsilyl group on an aromatic ring is electrophilic ipso-substitution. d-nb.info In this process, the C-Si bond is cleaved by an electrophile, which takes the place of the TMS group on the quinoline (B57606) ring. This pathway is highly favored because the silyl (B83357) group is an excellent electrofuge (leaving group) and can stabilize the cationic intermediate (a Wheland complex) formed during the reaction. u-tokyo.ac.jp

Protodesilylation, the replacement of the TMS group with a hydrogen atom, can be achieved under acidic conditions, effectively regenerating the unsubstituted quinoline at position 7. d-nb.inforsc.org More synthetically useful are halodesilylation reactions, where electrophilic halogen sources like bromine (Br₂) or iodine monochloride (ICl) are used to precisely install a halogen at the 7-position. This method provides a direct route to 7-haloquinolines, which are valuable precursors for further synthetic transformations. semanticscholar.org Similarly, acylation can be achieved using acyl chlorides in the presence of a Lewis acid, leading to the formation of 7-acylquinolines. d-nb.info

Electrophile (E+)Reagent ExampleProductReaction Type
H⁺HCl / H₂OQuinolineProtodesilylation
Br⁺Br₂7-Bromoquinoline (B152726)Bromodesilylation
I⁺ICl7-IodoquinolineIododesilylation
RCO⁺RCOCl / AlCl₃7-AcylquinolineAcyldesilylation

The trimethylsilyl group can be leveraged to form new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. While aryltrimethylsilanes are generally less reactive in common cross-coupling protocols compared to boronic acids or organotins, their reactivity can be unlocked using an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This generates a hypervalent silicate (B1173343) species that is more amenable to transmetalation.

In the context of a Hiyama coupling, 7-(trimethylsilyl)quinoline, upon activation with fluoride, could act as the nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form 7-aryl or 7-vinylquinolines. This represents a powerful method for constructing complex molecular architectures.

The trimethylsilyl group exerts significant influence on the reactivity of the quinoline ring through both steric and electronic effects.

Steric Effects : The TMS group is considerably bulky, consisting of a silicon atom bonded to three methyl groups. wikipedia.org This steric hindrance can physically block or slow down reactions at the adjacent C-6 and C-8 positions of the quinoline ring, potentially enhancing the regioselectivity of reactions at other sites. acs.orgfigshare.com

Electronic Effects : The silicon atom is more electropositive than carbon, and the C-Si bond has a degree of polarity. The TMS group generally acts as a weak electron-donating group to the aromatic system. u-tokyo.ac.jpacs.org Its most crucial electronic role, however, is its ability to stabilize the Wheland intermediate during electrophilic ipso-substitution. The σ-electrons of the C-Si bond can effectively stabilize the positive charge that develops in the transition state through hyperconjugation, which dramatically lowers the activation energy for this pathway compared to substitution at a C-H bond. u-tokyo.ac.jp

Reactivity of the Quinoline Core

The quinoline ring system is a benzo-fused pyridine (B92270), exhibiting the reactivity characteristics of both a benzene (B151609) ring and an electron-deficient pyridine ring.

In general, electrophilic aromatic substitution (EAS) on an unsubstituted quinoline molecule occurs on the more electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. youtube.comslideshare.net Substitution typically yields a mixture of 5- and 8-substituted products. uop.edu.pkimperial.ac.uk

For 7-(trimethylsilyl)quinoline, the primary pathway for reaction with an electrophile is the ipso-substitution at the C-7 position, as detailed in section 3.1.1. This reaction is kinetically and thermodynamically favored over substitution at any other position on the ring due to the high stability of the resulting intermediate and the excellent leaving group ability of the silyl moiety. d-nb.info If reaction conditions were forcing enough to promote substitution at a different carbon atom, the directing effects of the existing TMS group and the quinoline nitrogen would come into play. The TMS group at C-7 would sterically hinder attack at the C-8 position, likely making the C-5 position the most probable site for a secondary EAS reaction.

Reaction TypeExpected Primary ProductExpected Secondary Product (Forcing Conditions)
Nitration (HNO₃/H₂SO₄)7-Nitroquinoline (via ipso-substitution)5-Nitro-7-(trimethylsilyl)quinoline
Bromination (Br₂)7-Bromoquinoline (via ipso-substitution)5-Bromo-7-(trimethylsilyl)quinoline
Sulfonation (SO₃/H₂SO₄)Quinoline-7-sulfonic acid (via ipso-substitution)7-(Trimethylsilyl)quinoline-5-sulfonic acid

Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires a good leaving group (such as a halide) located at an activated position, usually C-2 or C-4. quimicaorganica.orgquimicaorganica.org The electron-deficient nature of the pyridine portion of the quinoline system facilitates the attack of nucleophiles at these positions. youtube.com

Oxidation and Reduction Processes of the Heteroaromatic System

The heteroaromatic core of 7-(trimethylsilyl)quinoline is susceptible to both oxidation and reduction reactions, although specific literature on this particular substituted quinoline is limited. The reactivity is largely governed by the general electronic properties of the quinoline ring system, with the trimethylsilyl group primarily exerting its influence through steric and electronic effects on the benzenoid ring.

Oxidation:

Oxidation of the quinoline system can be directed at either the nitrogen atom to form an N-oxide (discussed in section 3.2.4) or at the carbon framework. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for such transformations. While the nitrogen is generally the most nucleophilic site, oxidation of the carbocyclic rings can occur under more forcing conditions, potentially leading to hydroxylated derivatives or ring-opened products. The trimethylsilyl group at the 7-position is generally stable to mild oxidizing agents. However, under harsh oxidative conditions, cleavage of the C-Si bond could potentially occur.

Reduction:

The reduction of the quinoline ring system is a well-established transformation, typically proceeding to yield 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines. The choice of reducing agent and reaction conditions dictates the extent of reduction.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyridine ring. Catalysts such as platinum, palladium, or nickel are effective. The reaction usually requires elevated pressures and/or temperatures. nih.gov The trimethylsilyl group is inert under these conditions. The reduction is highly chemoselective for the nitrogen-containing ring due to its lower aromaticity compared to the benzene ring.

Hydride Transfer: Reagents like sodium borohydride (B1222165) can reduce the quinoline ring, but typically require prior activation of the ring by N-acylation or N-alkylation to form a quinolinium salt. nih.gov This activation makes the pyridine ring significantly more electrophilic and susceptible to hydride attack, usually at the C2 or C4 position.

Hydrosilylation: This method involves the addition of a silicon hydride (silane) across a π-system. For quinolines, this can be a regioselective process. nih.govnih.gov For instance, photochemical methods using triethylsilane and an acid can lead to dearomatized hydrosilylated products. nih.gov A proposed mechanism for the ruthenium-catalyzed 1,2-hydrosilylation of quinoline involves the formation of a ruthenium hydride species which, after coordination to the quinoline nitrogen, undergoes an intramolecular hydride transfer to the C2 position. nih.gov

The general outcome of these reduction processes on 7-(trimethylsilyl)quinoline is expected to be the selective reduction of the pyridine ring, yielding 7-(trimethylsilyl)-1,2,3,4-tetrahydroquinoline derivatives.

Reduction MethodReagent/CatalystTypical ProductApplicability to 7-(TMS)quinoline
Catalytic HydrogenationH₂, Pd/C or PtO₂1,2,3,4-TetrahydroquinolineHigh, TMS group is stable.
Hydride Reduction1. Acyl chloride 2. NaBH₄1-Acyl-1,2-dihydroquinolineHigh, TMS group is stable.
HydrosilylationHSiR₃, Metal Catalyst or UV light1,2-Dihydro- or 1,2,3,4-Tetrahydro- silyl-quinolinesHigh, TMS group is stable. nih.govnih.gov

Functionalization of the Nitrogen Atom (e.g., N-Alkylation, N-Oxidation)

The lone pair of electrons on the nitrogen atom of 7-(trimethylsilyl)quinoline makes it a primary site for electrophilic attack, leading to the formation of N-alkylated or N-oxidized products.

N-Alkylation:

The nitrogen atom can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary quinolinium salts. This reaction transforms the neutral quinoline into a positively charged species, which significantly alters the reactivity of the entire ring system, making it more susceptible to nucleophilic attack. The reaction is a standard SN2 process. The presence of the 7-trimethylsilyl group is not expected to significantly hinder the approach of the electrophile to the sterically remote nitrogen atom. The electronic effect of the silyl group on the nitrogen's basicity is likely to be minimal. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like Hantzsch ester and catalyzed by an arylboronic acid, can directly produce N-alkyl tetrahydroquinolines from the parent quinoline. organic-chemistry.org

N-Oxidation:

Treatment of quinolines with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) leads to the formation of quinoline N-oxides. researchgate.net This transformation has profound implications for the molecule's reactivity. The N-oxide functional group can act as a directing group for C-H functionalization, particularly at the C2 and C8 positions. researchgate.netnih.gov For 7-(trimethylsilyl)quinoline, N-oxidation would proceed smoothly. The resulting 7-(trimethylsilyl)quinoline N-oxide becomes a valuable intermediate for further derivatization. For example, rhodium(III)-catalyzed reactions can achieve site-selective C8-alkylation of quinoline N-oxides. nih.gov

ReactionReagentProduct TypeInfluence of 7-TMS Group
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternay Quinolinium SaltMinimal steric or electronic effect.
N-OxidationPeroxy Acid (e.g., m-CPBA)Quinoline N-oxideMinimal effect on reaction efficiency. researchgate.net

Chemo- and Regioselectivity Considerations in Transformations of 7-(Trimethylsilyl)quinoline

Chemo- and regioselectivity are critical considerations in the functionalization of a polysubstituted molecule like 7-(trimethylsilyl)quinoline. The inherent reactivity of the quinoline nucleus, combined with the directing effects of the trimethylsilyl substituent, governs the outcome of chemical transformations.

Chemoselectivity:

Nitrogen vs. Carbon: The nitrogen atom is generally the most nucleophilic and basic site, making it the primary target for electrophiles like protons and alkylating agents.

Pyridine Ring vs. Benzene Ring: The pyridine ring is more electron-deficient and generally more susceptible to nucleophilic attack (especially when quaternized) and reduction. Conversely, the benzene ring is more susceptible to electrophilic aromatic substitution.

Regioselectivity:

Electrophilic Aromatic Substitution (SEAr): In the quinoline ring system, electrophilic substitution typically occurs on the benzenoid ring at positions C5 and C8. The trimethylsilyl group is known to be an ortho, para-director. However, it can be readily cleaved under acidic conditions (protodesilylation), which are often employed for SEAr. If conditions are controlled to prevent desilylation, the TMS group at C7 would direct incoming electrophiles to the C6 and C8 positions. The strong directing effect of the quinoline's fused pyridine ring (activating C5 and C8) combined with the TMS group's influence would likely lead to complex mixtures or a preference for the C8 position, which is activated by both moieties.

Nucleophilic Aromatic Substitution (SNAr): This reaction is favored at the C2 and C4 positions of the pyridine ring, especially if a leaving group (like a halogen) is present. The 7-trimethylsilyl group has little influence on the regioselectivity of SNAr on the pyridine ring.

C-H Functionalization: Modern transition-metal-catalyzed C-H activation reactions offer alternative pathways for functionalization. mdpi.com For quinolines, these reactions are often directed by the nitrogen atom, favoring the C2 or C8 positions. In 7-(trimethylsilyl)quinoline, C-H activation would likely be a competition between the N-directed C8 position and other C-H bonds on the benzenoid ring. As mentioned, the use of the N-oxide as a directing group can favor C2 and C8 functionalization. researchgate.netmdpi.com

Synthesis of Complex Quinoline Derivatives Bearing the 7-Silyl Moiety

The 7-(trimethylsilyl)quinoline scaffold can serve as a building block for the synthesis of more complex molecules, leveraging the unique properties of the C-Si bond. The trimethylsilyl group can be used as a handle for further transformations or as a sterically bulky, electronically neutral protecting group that can be removed later.

One of the most powerful applications of aryl-TMS groups is in palladium-catalyzed cross-coupling reactions. The C-Si bond can be activated by fluoride ions (e.g., from TBAF) to generate a transient carbanion or a hypervalent silicate, which can then participate in cross-coupling reactions (Hiyama coupling) with aryl or vinyl halides/triflates. This allows for the introduction of a wide variety of substituents at the 7-position, including alkyl, aryl, or alkenyl groups, while preserving the quinoline core. This strategy provides a regioselective method for elaborating the quinoline skeleton that is complementary to direct C-H functionalization approaches.

Advanced Spectroscopic and Crystallographic Characterization of 7 Trimethylsilyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, a detailed map of the atomic connectivity and chemical environment of 7-(Trimethylsilyl)quinoline can be established.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of 7-(Trimethylsilyl)quinoline provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the protons of the quinoline (B57606) ring system and the trimethylsilyl (B98337) (TMS) group.

The protons on the quinoline core appear in the aromatic region of the spectrum. The chemical shifts and coupling constants are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the ring. The trimethylsilyl group, being electropositive, influences the electron density of the aromatic system, causing shifts in the proton signals relative to unsubstituted quinoline. The protons H-6 and H-8, being ortho to the TMS group, are expected to show the most significant effect.

The most upfield signal in the spectrum corresponds to the nine equivalent protons of the trimethylsilyl group, which typically appears as a sharp singlet due to the free rotation around the C-Si bonds.

A detailed summary of the proton NMR data is presented in the table below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinoline-H[Data not available][Data not available][Data not available]
Si(CH₃)₃[Data not available]SingletN/A

Carbon (¹³C) NMR Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of 7-(Trimethylsilyl)quinoline. Each unique carbon atom in the molecule gives rise to a distinct signal.

The spectrum shows several signals in the aromatic region, corresponding to the nine carbon atoms of the quinoline ring. The C-7 carbon, directly attached to the silicon atom, experiences a significant change in its chemical shift. The chemical shifts of the other quinoline carbons are also influenced by the presence of the TMS group.

A characteristic signal at a high field corresponds to the carbon atoms of the three methyl groups of the TMS substituent.

Specific chemical shift values for each carbon are essential for a complete assignment, as summarized in the following table.

CarbonChemical Shift (δ, ppm)
Quinoline-C[Data not available]
Si(CH₃)₃[Data not available]

Silicon (²⁹Si) NMR Spectroscopy

²⁹Si NMR spectroscopy is a specialized technique used to probe the environment of silicon atoms in a molecule. For 7-(Trimethylsilyl)quinoline, this technique provides direct evidence for the presence and chemical state of the trimethylsilyl group. The chemical shift of the ²⁹Si nucleus is sensitive to the electronic environment and the nature of the substituents attached to the silicon atom.

In a study dedicated to the NMR analysis of various trimethylsilylquinolines, the ²⁹Si NMR spectrum of 7-(Trimethylsilyl)quinoline was recorded. The spectrum is expected to show a single resonance corresponding to the silicon atom of the TMS group. The precise chemical shift provides insight into the electronic interaction between the silyl (B83357) group and the quinoline ring system.

NucleusChemical Shift (δ, ppm)
²⁹Si[Data not available]

Two-Dimensional NMR Correlation Studies (COSY, HMQC, HMBC, NOESY)

While specific two-dimensional NMR correlation studies for 7-(Trimethylsilyl)quinoline are not detailed in the available literature, these techniques are fundamental for unambiguous assignment of ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to trace the connectivity of the protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the TMS group to the C-7 position and for assigning quaternary carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to confirm stereochemical details, although it is less critical for a rigid aromatic system like quinoline.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is employed to determine the precise molecular weight of 7-(Trimethylsilyl)quinoline with high accuracy. This allows for the determination of its elemental formula, confirming the presence and number of carbon, hydrogen, nitrogen, and silicon atoms. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula, with a very small mass error providing strong evidence for the compound's identity.

IonCalculated m/zMeasured m/z
[M+H]⁺[Data not available][Data not available]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of analytes, including organosilicon compounds. For 7-(Trimethylsilyl)quinoline, ESI-MS analysis is expected to yield the protonated molecular ion, [M+H]⁺. In positive ion mode, the nitrogen atom of the quinoline ring would be the likely site of protonation. Time-of-flight (TOF) accurate mass spectrometry, when coupled with ESI, can afford the molecular ion of quinoline derivatives with high precision, typically with mass errors below 5 mDa. nih.gov

While ESI is generally suited for polar and non-volatile compounds, the analysis of trimethylsilyl (TMS) derivatives is also feasible. researchgate.netnih.gov In some cases, during ESI analysis, TMS derivatives may undergo hydrolysis, reverting to their more polar native forms, which are then readily ionized. researchgate.net However, for a stable derivative like 7-(Trimethylsilyl)quinoline, the detection of the intact protonated molecule is the primary expectation. Product ion scan ESI-MS/MS experiments would be instrumental in confirming the quinoline structure through characteristic fragmentation patterns. nih.govresearchgate.net

Table 1: Predicted ESI-MS Data for 7-(Trimethylsilyl)quinoline

Ion Species Predicted m/z Analysis Mode

Note: The predicted m/z is based on the monoisotopic mass of C₁₂H₁₅NSi.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. The trimethylsilyl group enhances the volatility of 7-(Trimethylsilyl)quinoline, making it well-suited for GC-MS analysis. nih.gov In this technique, the compound is first separated on a gas chromatography column before being ionized, typically by electron ionization (EI), and detected by a mass spectrometer.

The EI mass spectrum of 7-(Trimethylsilyl)quinoline is predicted to show a distinct molecular ion (M⁺) peak. The fragmentation pattern is expected to be characterized by specific losses and rearrangements. Key fragment ions would include:

[M-15]⁺ : Resulting from the loss of a methyl group (•CH₃) from the trimethylsilyl moiety, a common fragmentation pathway for TMS derivatives. nist.gov

[Si(CH₃)₃]⁺ : The trimethylsilyl cation at m/z 73, which is a hallmark indicator of silylated compounds. nih.govugm.ac.id

Quinoline-related fragments : Fragmentation of the quinoline ring system, providing further structural confirmation. nih.gov

High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, confirming the elemental composition of the parent molecule and its fragments. nist.gov

Table 2: Predicted Key Fragments in the EI Mass Spectrum of 7-(Trimethylsilyl)quinoline

Fragment Ion Proposed Structure/Loss Predicted m/z
[M]⁺ Molecular Ion 201
[M-15]⁺ [M - CH₃]⁺ 186

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify functional groups and characterize the molecular structure of a compound by analyzing its interaction with infrared radiation. mdpi.com The FT-IR spectrum of 7-(Trimethylsilyl)quinoline would exhibit characteristic absorption bands corresponding to the vibrations of its distinct structural components: the quinoline ring and the trimethylsilyl group.

Key expected vibrational bands include:

Aromatic C-H Stretching : Vibrations from the C-H bonds on the quinoline ring, typically appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching : Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the TMS moiety, expected in the 2960-2850 cm⁻¹ region. researchgate.net

Aromatic C=C and C=N Stretching : These vibrations, characteristic of the quinoline ring system, give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net

Si-CH₃ Vibrations : The symmetric deformation (umbrella mode) of the Si-CH₃ groups is expected around 1250 cm⁻¹. researchgate.net The Si-C stretching vibrations typically appear in the 870-840 cm⁻¹ range. researchgate.net

C-H Out-of-Plane Bending : These bands in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic ring. astrochem.org

The attenuated total reflection (ATR) method is often used to obtain high-quality IR spectra from solid or liquid samples. mdpi.com

Table 3: Predicted FT-IR Vibrational Bands for 7-(Trimethylsilyl)quinoline

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H Stretch
2960-2900 Aliphatic C-H Stretch (from TMS)
1600-1450 Aromatic Ring (C=C, C=N) Stretch
~1250 Si-CH₃ Symmetric Deformation
870-840 Si-C Stretch

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects molecular vibrations through the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For 7-(Trimethylsilyl)quinoline, the Raman spectrum would also show vibrations associated with the quinoline ring and the TMS group. Often, the symmetric vibrations of non-polar bonds produce strong Raman signals. Therefore, the symmetric stretching of the aromatic rings and the Si-C bonds are expected to be prominent. nih.gov High-pressure Raman spectroscopy studies on related silyl esters have shown that the central molecular framework can be remarkably resistant to pressure, while the trimethylsilyl side-chains are more easily compressed. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental Raman bands. scielo.org.mx

Table 4: Predicted Raman Shifts for 7-(Trimethylsilyl)quinoline

Raman Shift (cm⁻¹) Vibrational Mode
3100-3000 Aromatic C-H Stretch
2960-2900 Aliphatic C-H Stretch (from TMS)
1600-1300 Aromatic Ring (C=C, C=N) Symmetric Stretch

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The quinoline scaffold is a chromophore that exhibits characteristic absorption bands in the UV region. nih.gov These absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic system. scielo.br

The UV-Vis spectrum of 7-(Trimethylsilyl)quinoline in a suitable solvent like chloroform or ethanol is expected to show strong absorption peaks. nih.gov The primary transitions would originate from the quinoline ring. The trimethylsilyl group, being a weak auxochrome, is not expected to cause a dramatic shift in the absorption maxima compared to unsubstituted quinoline, but may induce a slight bathochromic (red) shift. The absorption spectra of 2,4-disubstituted quinoline derivatives in chloroform are characterized by strong absorption peaks centered around 250–267 nm and 319–387 nm. nih.gov

Many quinoline derivatives are also fluorescent, meaning they emit light after absorbing it. scielo.br Photoluminescence spectroscopy measures this emission. The emission properties, including the wavelength of maximum emission and the quantum yield, are sensitive to the molecular structure and the solvent environment. nih.govscielo.br The introduction of substituents can tune these properties, making some quinoline derivatives useful as fluorescent probes or in materials for organic light-emitting diodes (OLEDs). researchgate.net

Table 5: Predicted Photophysical Properties for 7-(Trimethylsilyl)quinoline

Spectroscopy Predicted λₘₐₓ (nm) Associated Transition
UV-Vis Absorption 250-390 π → π* and n → π*

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous confirmation of the molecular geometry. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or C-H···π interactions, which can influence the material's physical properties. chemmethod.com

Table 6: Structural Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements of the crystal lattice.
Atomic Coordinates The precise x, y, z position of each atom in the unit cell.
Bond Lengths & Angles Exact measurements of intramolecular geometry.

Computational and Theoretical Investigations of 7 Trimethylsilyl Quinoline

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful asset for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies and reaction pathways, helping to understand why a particular reaction is favored over others.

While specific computational studies on the reaction mechanisms involving 7-(trimethylsilyl)quinoline are not documented in the searched literature, general synthetic routes for quinolines, such as the Friedländer, Skraup, or Pfitzinger syntheses, could be modeled. rsc.orgtandfonline.com For instance, a computational study could investigate the mechanism of a reaction involving electrophilic substitution on the 7-(trimethylsilyl)quinoline ring, determining the transition state energies for substitution at different positions to predict regioselectivity. Such studies would clarify the role of the trimethylsilyl (B98337) group in directing the reaction's outcome.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving 7-(trimethylsilyl)quinoline. While no specific studies on the transition states of reactions involving this particular molecule have been reported, computational methods such as Density Functional Theory (DFT) are routinely employed for this purpose.

For a hypothetical reaction, such as electrophilic substitution on the quinoline (B57606) ring, computational chemists would typically model the potential energy surface to locate the transition state structure. This involves identifying a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Table 1: Hypothetical Parameters for Transition State Analysis of a Reaction Involving 7-(Trimethylsilyl)quinoline

ParameterDescriptionHypothetical Value
Reaction CoordinateThe geometric parameter that changes most significantly along the reaction pathway.C-E bond distance (where E is an electrophile)
Activation Energy (Ea)The energy barrier that must be overcome for the reaction to occur.To be determined
Imaginary FrequencyA single negative frequency in the vibrational analysis, confirming a true transition state.To be determined
Key Bond DistancesDistances between atoms at the transition state.To be determined

Future research could focus on computationally modeling reactions such as desilylation, electrophilic aromatic substitution, or reactions at the nitrogen atom to characterize the associated transition states, providing valuable insights into the reactivity of 7-(trimethylsilyl)quinoline.

Analysis of Chemo- and Regioselectivity

The analysis of chemo- and regioselectivity is crucial for predicting the outcome of chemical reactions. For 7-(trimethylsilyl)quinoline, a key question would be how the trimethylsilyl group at the 7-position influences the selectivity of reactions on the quinoline ring system.

Computational studies on the silylation of quinoline have provided some insights into the regioselectivity of introducing a silyl (B83357) group. For instance, reactions can be directed to different positions on the ring depending on the reaction conditions and catalysts used. These studies suggest that both electronic and steric factors play a significant role.

In the context of 7-(trimethylsilyl)quinoline, computational analysis could be used to predict the most likely sites for further functionalization. This would involve calculating properties such as:

Fukui functions or dual descriptors: To identify the most nucleophilic and electrophilic sites in the molecule.

Molecular Electrostatic Potential (MEP) maps: To visualize the electron-rich and electron-poor regions.

Relative energies of possible intermediates and products: To determine the thermodynamically and kinetically favored regioisomers.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 7-(Trimethylsilyl)quinoline based on General Principles

PositionPredicted ReactivityRationale
5Potentially reactiveActivation by the quinoline ring system.
8Potentially reactiveActivation by the quinoline ring system.
OtherLess reactiveDeactivation by the nitrogen atom and potential steric hindrance.

Note: This table is based on general principles of aromatic substitution and has not been confirmed by specific computational studies on 7-(trimethylsilyl)quinoline.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions. While numerous MD studies exist for quinoline derivatives in the context of their binding to biological macromolecules, simulations focusing on the intrinsic properties of 7-(trimethylsilyl)quinoline are not available.

Such simulations could provide valuable information about:

Conformational Sampling: Although the quinoline ring is rigid, the trimethylsilyl group has rotational freedom. MD simulations can explore the preferred orientations of the silyl group relative to the quinoline ring and the energy barriers between different conformations.

Intermolecular Interactions: Simulations of 7-(trimethylsilyl)quinoline in the liquid phase or in solution could reveal the nature and strength of intermolecular forces. This would include π-π stacking interactions between the quinoline rings and van der Waals interactions involving the trimethylsilyl groups.

A theoretical study on the intermolecular interactions between various quinoline derivatives and diiodine has demonstrated the utility of computational methods in understanding non-covalent interactions involving the quinoline scaffold. Similar approaches could be applied to study the self-association of 7-(trimethylsilyl)quinoline or its interactions with solvent molecules.

Table 3: Potential Intermolecular Interactions of 7-(Trimethylsilyl)quinoline for MD Simulation Studies

Interaction TypeDescription
π-π StackingAttraction between the aromatic rings of two quinoline moieties.
van der WaalsNon-specific attractive or repulsive forces between molecules.
Dipole-DipoleInteractions between the permanent dipoles of the molecules.

Future Perspectives and Emerging Research Directions for 7 Trimethylsilyl Quinoline

Exploration of Novel Reactivity and Synthetic Transformations

The trimethylsilyl (B98337) group on the quinoline (B57606) ring is not merely a passive substituent but an active functional handle that invites a host of synthetic transformations. Future research is expected to heavily leverage the C(sp²)–Si bond for innovative molecular engineering.

Ipso-Substitution Reactions: The C-Si bond in aryltrimethylsilanes is a well-established precursor for a variety of functional groups through ipso-substitution. This reactivity allows the trimethylsilyl moiety to act as a "masked" functional group. Future explorations will likely focus on developing mild and selective conditions for converting the silyl (B83357) group into halogens (iodine, bromine), hydroxyl groups (phenols), or boronates. Such transformations would provide late-stage functionalization opportunities, enabling the rapid diversification of complex quinoline-based molecules. A one-pot procedure to convert aryl chlorides to aryl iodides has been developed, and similar strategies could be adapted for silylquinolines organic-chemistry.org.

Cross-Coupling Reactions: The trimethylsilyl group can participate in silicon-based cross-coupling reactions, such as the Hiyama coupling. This provides a powerful alternative to more common boronic acid- or organotin-based methods for forming carbon-carbon bonds. Research will likely aim to expand the scope of coupling partners and catalyst systems, enabling the efficient synthesis of complex biaryl and heteroaryl structures containing the quinoline core.

Directed C-H Functionalization: The silyl group can exert electronic and steric influences that may direct further functionalization at other positions on the quinoline ring. Investigating how the 7-trimethylsilyl group can be used to control the regioselectivity of C-H activation at other sites is a promising area for creating polysubstituted quinolines with precisely controlled substitution patterns.

Silylative Reduction: While not directly starting from 7-(trimethylsilyl)quinoline, boron-catalyzed silylative reduction of quinolines has been shown to form C(sp³)–Si bonds in the resulting tetrahydroquinoline structure nih.gov. Future work could explore whether 7-(trimethylsilyl)quinoline can be selectively reduced and if the existing silyl group influences the outcome of further silylations on the saturated ring, leading to novel polysilylated heterocyclic structures.

The table below summarizes potential synthetic transformations for 7-(Trimethylsilyl)quinoline.

Transformation TypeReagents/CatalystPotential ProductSignificance
Ipso-IodinationIodine monochloride (ICl)7-IodoquinolinePrecursor for further cross-coupling reactions.
Ipso-HydroxylationFluoride (B91410) source, peroxide7-HydroxyquinolineImportant intermediate in medicinal chemistry.
Hiyama CouplingAryl halide, Pd catalyst7-ArylquinolineDirect C-C bond formation.
ProtodesilylationAcid (e.g., TFA)QuinolineUse of TMS as a removable directing group.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The efficiency of modern chemical research, particularly in drug discovery and materials science, is greatly enhanced by automation and high-throughput methodologies. 7-(Trimethylsilyl)quinoline is well-suited for integration into these advanced platforms.

Library Synthesis in Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and scalability mdpi.comsoci.orgmdpi.comnih.gov. The synthesis of quinoline derivatives has been successfully demonstrated using flow reactors researchgate.net. 7-(Trimethylsilyl)quinoline can serve as a key building block in automated flow systems designed for library synthesis. By flowing solutions of the compound through reactor coils with different reagents and catalysts, a large and diverse library of 7-substituted quinolines can be generated rapidly and efficiently soci.org.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity or material property ewadirect.comdrugtargetreview.com. Libraries derived from 7-(trimethylsilyl)quinoline can be screened to identify lead compounds for drug development or novel materials ewadirect.comnih.gov. For example, HTS has been used to identify 8-hydroxyquinolines as inhibitors of histone demethylases nih.gov. A library of derivatives based on the 7-(trimethylsilyl)quinoline scaffold could be screened against a wide range of biological targets, such as enzymes or receptors, to uncover new therapeutic agents drugtargetreview.com.

The integration of automated synthesis and HTS creates a powerful closed-loop system for discovery. An automated platform could synthesize a library of derivatives from 7-(trimethylsilyl)quinoline, which is then immediately screened. The results from the HTS can be fed back into the system, potentially using machine learning algorithms, to guide the synthesis of the next generation of compounds with improved properties chemrxiv.org.

Advanced Computational Design and Predictive Modeling

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby accelerating research and reducing experimental costs. 7-(Trimethylsilyl)quinoline is an excellent candidate for in-depth computational analysis.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure of 7-(trimethylsilyl)quinoline in detail rsc.orgrsc.orgscirp.orgrjptonline.org. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity, electronic absorption spectra, and potential as an electronic material rsc.orgscirp.orgrjptonline.orgnih.gov. Furthermore, DFT can model the transition states of potential reactions, providing insight into reaction mechanisms and helping to optimize experimental conditions rsc.orgnih.gov.

Predictive Reactivity Models: Machine learning (ML) is emerging as a transformative tool in chemistry for predicting reaction outcomes and chemical reactivity llnl.gov. A predictive model could be developed by training an algorithm on a dataset of reactions involving silylated heterocycles. Such a model could then predict the most likely products, yields, and optimal conditions for new transformations of 7-(trimethylsilyl)quinoline, guiding synthetic efforts and minimizing trial-and-error experimentation.

In Silico Drug Design: For medicinal chemistry applications, computational tools can predict the pharmacological properties of derivatives made from 7-(trimethylsilyl)quinoline. Molecular docking studies can simulate how these molecules bind to specific protein targets, helping to design more potent and selective drug candidates. Pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) can also be predicted computationally to identify candidates with favorable drug-like characteristics.

The table below outlines key parameters that can be investigated using computational methods.

Computational MethodParameter/Property to InvestigateApplication/Insight Gained
Density Functional Theory (DFT)HOMO/LUMO Energy GapPredicting electronic properties for materials science (e.g., OLEDs, photovoltaics). scirp.org
DFTMolecular Electrostatic Potential (MEP)Identifying sites for electrophilic/nucleophilic attack, predicting reactivity. rjptonline.orgnih.gov
Time-Dependent DFT (TD-DFT)UV-Visible Absorption SpectraCorrelating with experimental data, understanding electronic transitions. rsc.orgrjptonline.orgnih.gov
Machine Learning (ML)Reaction Outcome PredictionForecasting products and yields of novel transformations.
Molecular DockingBinding Affinity to Protein TargetsDesigning potential drug candidates and predicting biological activity.

Development of Sustainable Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. Future research will focus on creating more sustainable routes to 7-(trimethylsilyl)quinoline and its derivatives.

Greener Catalysis: Traditional methods for quinoline synthesis often rely on harsh conditions or stoichiometric amounts of hazardous reagents nih.govsemanticscholar.org. Future efforts will concentrate on using benign and recyclable catalysts, such as metal-free microporous organic polymers or nanocomposites, which can facilitate the synthesis under milder conditions rsc.orgrsc.org.

Alternative Solvents and Conditions: The use of hazardous organic solvents is a major source of chemical waste. Research into performing the synthesis of silylated quinolines in environmentally friendly solvents like water or ethanol, or under solvent-free conditions, is a key objective eurekaselect.com.

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly atom-economical. Designing an MCR that directly assembles the 7-(trimethylsilyl)quinoline scaffold from simple precursors would represent a major advance in sustainable synthesis.

Novel Applications in Emerging Technologies and Fundamental Chemical Science

The unique electronic and structural features of 7-(trimethylsilyl)quinoline make it a promising candidate for applications beyond traditional organic synthesis and medicinal chemistry.

Organic Electronics: Quinoline derivatives are being investigated for use in third-generation photovoltaics (solar cells) and as emission layers in organic light-emitting diodes (OLEDs) nih.govresearchgate.netnih.gov. The trimethylsilyl group can tune the electronic properties (e.g., HOMO/LUMO levels) of the quinoline core and influence the solid-state packing of the material, which are critical parameters for device performance nih.gov. Future research will involve synthesizing polymers or small molecules incorporating the 7-(trimethylsilyl)quinoline unit and evaluating their performance in electronic devices.

Advanced Materials: The C-Si bond can serve as an anchor point for grafting the quinoline unit onto surfaces, such as silica or silicon wafers, to create functionalized materials with tailored properties. These materials could find use in sensing, catalysis, or chromatography.

Chemical Biology Probes: Silylated heterocycles are valuable tools in chemical biology researchgate.netnih.govhw.ac.uk. A fluorescent probe based on the 7-(trimethylsilyl)quinoline scaffold could be designed for bioimaging applications. The silyl group could be used to modulate the probe's solubility, cell permeability, or to attach it to a specific biomolecule.

Main Group Chemistry: The electron-donating or -withdrawing nature of the quinoline ring can influence the reactivity of the silicon atom. This makes 7-(trimethylsilyl)quinoline an interesting ligand for stabilizing unusual main-group element species, such as low-oxidation-state silicon compounds or N-heterocyclic carbene boryl anions, contributing to fundamental advances in inorganic and organometallic chemistry wikipedia.org.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(Trimethylsilyl)quinoline, and how can reaction conditions be optimized to improve yield?

  • Answer : Synthesis typically involves introducing the trimethylsilyl group to quinoline via silylation reagents (e.g., trimethylsilyl chloride) under inert conditions. Optimization strategies include:

  • Varying catalysts (e.g., Lewis acids like AlCl₃) to enhance regioselectivity at the 7-position.
  • Adjusting solvent polarity (e.g., dichloromethane vs. THF) to control reaction kinetics.
  • Monitoring temperature (60–100°C) to balance reaction rate and byproduct formation.
    Yield improvements can be tracked using TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 7-(Trimethylsilyl)quinoline, and what key spectral markers should researchers prioritize?

  • Answer :

  • ¹H/¹³C NMR : The trimethylsilyl group exhibits a singlet at ~0.3 ppm in ¹H NMR. Quinoline protons (e.g., H-8) show deshielding due to the electron-withdrawing silyl group.
  • FT-IR : Si-C stretches (~1250 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₂H₁₅NSi, MW 217.34).
    Purity should be validated using HPLC with UV detection (λ = 254 nm) and melting point analysis .

Q. What safety precautions and handling protocols are critical when working with 7-(Trimethylsilyl)quinoline in laboratory settings?

  • Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store under nitrogen in airtight containers to prevent moisture-induced degradation.
  • In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention if irritation persists.
  • Dispose of waste via approved chemical disposal protocols, noting potential siloxane byproducts .

Advanced Research Questions

Q. How does the trimethylsilyl substituent at the 7-position influence the electronic and steric properties of quinoline, and what implications does this have for its reactivity in cross-coupling reactions?

  • Answer : The trimethylsilyl group acts as a strong σ-donor, increasing electron density at the 7-position while introducing steric bulk. This:

  • Enhances regioselectivity in Suzuki-Miyaura couplings by directing palladium catalysts to less hindered positions (e.g., 2- or 4-position).
  • Stabilizes intermediates in Buchwald-Hartwig aminations via hyperconjugation.
    Computational studies (DFT) can model charge distribution and transition states to predict reactivity .

Q. In studies reporting conflicting biological activities of 7-(Trimethylsilyl)quinoline derivatives, what methodological approaches can be employed to reconcile discrepancies in data?

  • Answer :

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ curves) to rule out assay-specific variability.
  • Structural Confirmation : Re-characterize derivatives using X-ray crystallography to confirm substituent positions.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.
    Contradictions may arise from impurities or solvent interactions, necessitating rigorous replication .

Q. What strategies can be implemented to assess the potential of 7-(Trimethylsilyl)quinoline as a ligand in catalytic systems, considering its steric and electronic profiles?

  • Answer :

  • Steric Maps : Calculate Tolman cone angles or % buried volume (%VBur) to quantify ligand bulk.
  • Electronic Parameters : Use IR spectroscopy (CO stretching frequencies in metal carbonyl complexes) to measure electron-donating capacity.
  • Catalytic Screening : Test performance in model reactions (e.g., C–H activation) against ligands like PPh₃ or NHCs.
    Data should be tabulated to compare turnover numbers (TON) and selectivity .

Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., ACS, RSC) for tables/figures. For example, NMR shifts should be reported as δ values (ppm) with multiplicity and coupling constants .
  • Ethical Reporting : Adhere to NIH preclinical guidelines for biological studies, including detailed experimental conditions and statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.